molecular formula C21H19N5O2S B2828663 N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide CAS No. 894999-26-9

N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide

Cat. No.: B2828663
CAS No.: 894999-26-9
M. Wt: 405.48
InChI Key: FBNWSVVTGBNEEM-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research on the synthesis and structural characterization of triazolopyrimidines and related derivatives demonstrates the versatility of these compounds in organic chemistry. The anomalous cyclization of (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate, for example, is a method to produce [1,2,4]triazolo[1,5-a]pyrimidine derivatives, highlighting the complex reactions these compounds can undergo (Erkin & Krutikov, 2007). Similarly, compounds incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring have been synthesized and characterized through various techniques, indicating the structural diversity achievable within this class (Lahmidi et al., 2019).

Biological Activities

The potential biological activities of triazolopyrimidines and similar compounds have been a significant area of research. Studies have explored their antibacterial, antifungal, and antimicrobial properties, suggesting their utility in developing new therapeutic agents. For instance, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives exhibited significant antimicrobial activity against various pathogens (Suresh, Lavanya, & Rao, 2016). Additionally, the synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives as potential antimicrobial agents demonstrates the ongoing interest in exploring these compounds for pharmaceutical applications (Soliman et al., 2009).

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-14-7-9-15(10-8-14)12-22-19(28)13-29-21-25-24-20-23-18(27)11-17(26(20)21)16-5-3-2-4-6-16/h2-11H,12-13H2,1H3,(H,22,28)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNWSVVTGBNEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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